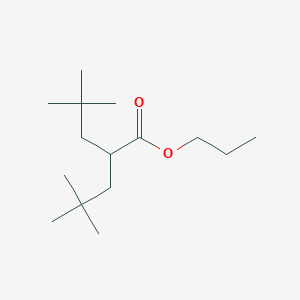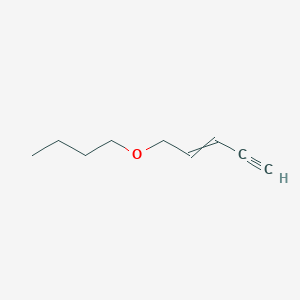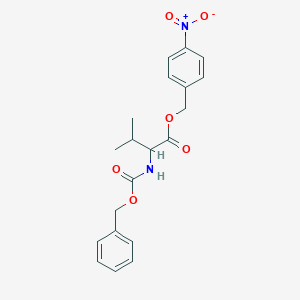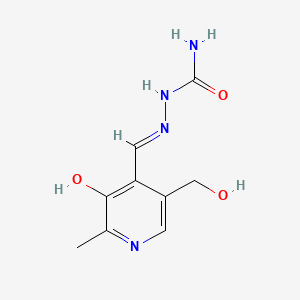
Pyridoxal semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal semicarbazone is a compound formed by the reaction of pyridoxal and semicarbazide It is known for its versatile coordination chemistry and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically occurs in a methanol solvent, and the product is obtained after purification . The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridoxal semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with different oxidation states .
Scientific Research Applications
Pyridoxal semicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridoxal semicarbazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various biological effects. For example, the nickel complex of this compound has shown activity towards Janus kinase, a potential target for inflammatory diseases and cancers . The formation of free radical species is also a key aspect of its antibacterial and photocatalytic activities .
Comparison with Similar Compounds
Pyridoxal semicarbazone can be compared with other similar compounds, such as:
Pyridoxal thiosemicarbazone: This compound has similar coordination chemistry but different biological activities.
Pyridoxal isothiosemicarbazone: This compound also forms metal complexes with unique properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse applications in various fields. Its biological activities and potential therapeutic applications further distinguish it from other similar compounds .
Properties
CAS No. |
1236307-13-3 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
InChI Key |
IGAITZANDFTCMJ-KGVSQERTSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
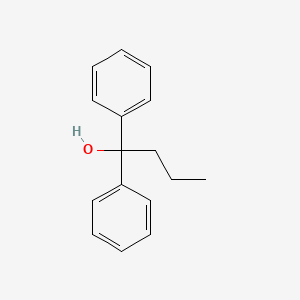
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

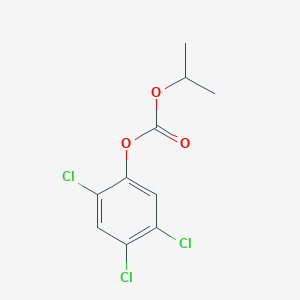
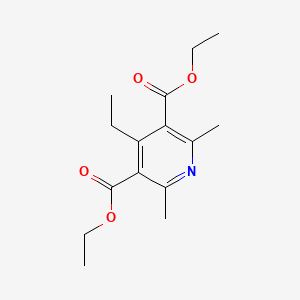


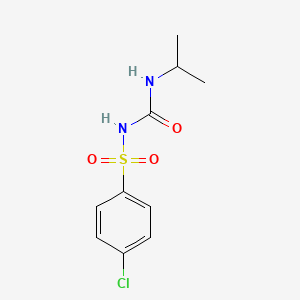
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
